molecular formula C13H10Cl2N2OS B11669375 N'-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11669375
M. Wt: 313.2 g/mol
InChI Key: ZDCSAADEAJUMOD-PXNMLYILSA-N
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Description

N’-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group and a thiophene ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-(thiophen-2-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(Z)-(2,6-dichlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to its combination of a dichlorophenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10Cl2N2OS

Molecular Weight

313.2 g/mol

IUPAC Name

N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H10Cl2N2OS/c14-11-4-1-5-12(15)10(11)8-16-17-13(18)7-9-3-2-6-19-9/h1-6,8H,7H2,(H,17,18)/b16-8-

InChI Key

ZDCSAADEAJUMOD-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)CC2=CC=CS2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CC2=CC=CS2)Cl

Origin of Product

United States

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